molecular formula C23H30ClN3O5 B2700793 Ethyl 4-((4-chlorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate CAS No. 897735-15-8

Ethyl 4-((4-chlorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2700793
CAS No.: 897735-15-8
M. Wt: 463.96
InChI Key: BWIGENQPOWAEOO-UHFFFAOYSA-N
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Description

Ethyl 4-((4-chlorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H30ClN3O5 and its molecular weight is 463.96. The purity is usually 95%.
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Biological Activity

Ethyl 4-((4-chlorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Chlorophenyl group : Known for its influence on the lipophilicity and biological interactions of compounds.
  • Piperazine ring : Often associated with various pharmacological effects, including anxiolytic and antidepressant activities.
  • Hydroxypyridine moiety : Implicated in various biological pathways, particularly in enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
  • Receptor Modulation : It can bind to neurotransmitter receptors, potentially influencing mood and anxiety levels.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.

Biological Activity Overview

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialActivity against Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalPotential anxiolytic effects

Anti-inflammatory Activity

A study conducted by Apfel et al. (2001) demonstrated that derivatives similar to this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, suggesting potential use in treating inflammatory diseases.

Antimicrobial Properties

Research published in MDPI indicated that related compounds showed effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis, highlighting the potential for developing new antibiotics based on this scaffold .

Anticancer Activity

In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The IC50 values were reported as significantly lower than those of traditional chemotherapeutics like doxorubicin, indicating a promising avenue for further research into its anticancer properties .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:

Compound NameBiological ActivityKey Differences
Ethyl 4-(4-fluorophenyl)-6-methylpyrimidineModerate anti-inflammatoryFluorine substitution alters reactivity
Ethyl 4-(4-bromophenyl)-6-methylpyrimidineWeak antimicrobialBromine has different steric effects
Ethyl 4-(4-methylphenyl)-6-methylpyrimidineEnhanced neuropharmacological effectsMethyl group increases lipophilicity

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)-[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN3O5/c1-4-32-23(30)26-11-9-25(10-12-26)21(17-5-7-18(24)8-6-17)20-19(28)15-16(2)27(22(20)29)13-14-31-3/h5-8,15,21,28H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIGENQPOWAEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(C=C(N(C3=O)CCOC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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